3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene
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Overview
Description
3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[331]non-6-ene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene typically involves a multi-step process. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . This process results in the formation of the desired azabicyclo[3.3.1]nonane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic reduction with hydrogen on nickel has been reported for the reduction of nitro groups and hydrogenation of the double bond . This method ensures higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups using reagents like potassium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Potassium Borohydride: Used for the reduction of nitro groups.
Nickel Catalyst: Employed in catalytic hydrogenation reactions.
Formaldehyde: Utilized in Mannich reactions to form the bicyclic structure.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo[3.3.1]nonane derivatives, which can be further modified for specific applications .
Scientific Research Applications
3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Substituted 9-Acetonyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-8-ones: These compounds share a similar bicyclic structure and undergo similar chemical reactions.
6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl Acetic Acid: Another derivative with comparable properties and applications.
Uniqueness
3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene stands out due to its phenoxy group, which imparts unique chemical reactivity and potential biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
3-ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C16H19N3O5/c1-2-17-11-15(18(20)21)9-8-14(16(10-15,12-17)19(22)23)24-13-6-4-3-5-7-13/h3-8H,2,9-12H2,1H3 |
InChI Key |
SMLIOVJKYXYDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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